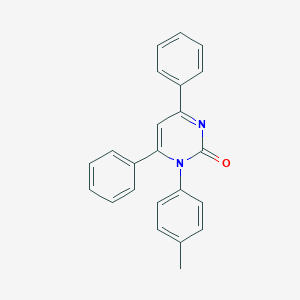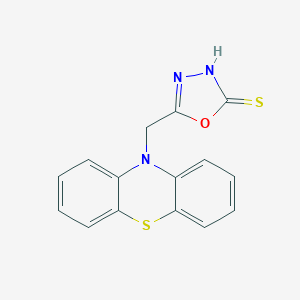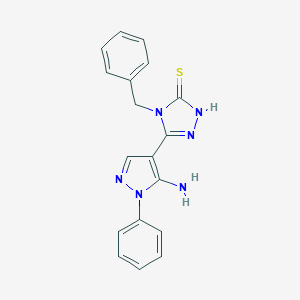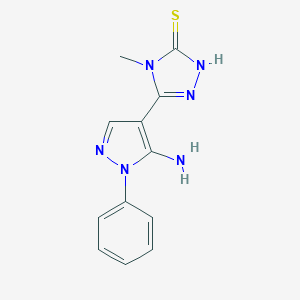
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one, also known as MDP, is a chemical compound that belongs to the pyrimidine family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. The unique structural features of MDP make it a promising candidate for developing new drugs and materials.
Mécanisme D'action
The exact mechanism of action of 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has been shown to disrupt the cell cycle by inducing cell cycle arrest at the G2/M phase. It also activates the caspase cascade, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor growth, and the reduction of inflammation. 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one in lab experiments is its high potency and selectivity against cancer cells. However, 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations.
Orientations Futures
There are several potential future directions for the research and development of 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one. One possible direction is to explore its potential as a drug delivery system, as its unique structural features make it suitable for encapsulating and delivering drugs to specific target cells. Another direction is to investigate its applications in material science, particularly in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one and to identify its potential applications in other fields.
Méthodes De Synthèse
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one can be synthesized through a variety of methods, including condensation reactions, cyclization reactions, and Sonogashira coupling reactions. One of the most commonly used methods involves the reaction of 4-methylbenzaldehyde, benzil, and ammonium acetate in the presence of a catalyst such as piperidine. The resulting product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has also been investigated for its potential to inhibit the growth and metastasis of cancer cells.
Propriétés
Numéro CAS |
72923-17-2 |
|---|---|
Formule moléculaire |
C23H18N2O |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-4,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C23H18N2O/c1-17-12-14-20(15-13-17)25-22(19-10-6-3-7-11-19)16-21(24-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
Clé InChI |
XEIAFVUDGFSBCF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)

